molecular formula C17H22BrNO2 B130970 (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide CAS No. 196597-86-1

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide

Cat. No. B130970
CAS RN: 196597-86-1
M. Wt: 352.3 g/mol
InChI Key: SOKCOMOZGLSICY-NSHDSACASA-N
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Description

“(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide” is a chemical compound that belongs to the class of indene derivatives. It is an intermediate in the production of Ramelteon , a sleep agent medication used to treat sleeplessness (insomnia) .


Molecular Structure Analysis

The molecular formula of this compound is C17H22BrNO2 and it has a molecular weight of 352.27 . The SMILES representation is CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br .


Physical And Chemical Properties Analysis

The compound is soluble in Chloroform, Dichloromethane, and Methanol . Its molecular weight is 352.27 and its molecular formula is C17H22BrNO2 .

Future Directions

Given that this compound is an intermediate in the production of Ramelteon , future research could focus on improving the synthesis process or exploring other potential applications of this compound.

properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCOMOZGLSICY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide

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